molecular formula C25H18N4O5S B6580844 3-[(2H-1,3-benzodioxol-5-yl)methyl]-7-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 1206993-89-6

3-[(2H-1,3-benzodioxol-5-yl)methyl]-7-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione

Cat. No. B6580844
CAS RN: 1206993-89-6
M. Wt: 486.5 g/mol
InChI Key: OIDUNLMXMBONMC-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a benzodioxole, a methylsulfanylphenyl group, an oxadiazole ring, and a tetrahydroquinazoline dione. These groups are common in many bioactive compounds .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the methylsulfanyl group could be oxidized to a sulfoxide or sulfone. The oxadiazole ring could participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the benzodioxole and oxadiazole rings could increase the compound’s lipophilicity, potentially enhancing its ability to cross biological membranes .

Mechanism of Action

The mechanism of action would depend on the biological target of the compound. Compounds with similar structures have been found to exhibit a wide range of biological activities .

Future Directions

The compound could be of interest for further study due to its complex structure and the presence of several functional groups that are common in bioactive compounds. Future research could focus on elucidating its biological activity and potential applications in medicine or other fields .

properties

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18N4O5S/c1-35-17-6-3-15(4-7-17)22-27-23(34-28-22)16-5-8-18-19(11-16)26-25(31)29(24(18)30)12-14-2-9-20-21(10-14)33-13-32-20/h2-11H,12-13H2,1H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIDUNLMXMBONMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(benzo[d][1,3]dioxol-5-ylmethyl)-7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

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